molecular formula C7H5BrN2O B6308270 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1823921-07-8

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B6308270
CAS No.: 1823921-07-8
M. Wt: 213.03 g/mol
InChI Key: WQEDXSTUDPENAL-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand .

Biochemical Pathways

, it is known that modulation of the M4 muscarinic acetylcholine receptor can influence various downstream effects. These include the regulation of adenylate cyclase activity, phosphoinositide breakdown, and potassium channel modulation .

Pharmacokinetics

The compound’s molecular weight of 21303 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of the M4 muscarinic acetylcholine receptor . By acting as an allosteric modulator, it may enhance or inhibit the receptor’s response to acetylcholine, thereby influencing various physiological processes regulated by this receptor .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Preparation Methods

The synthesis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one typically involves the following steps:

    Cyclization: The formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions.

    Bromination: Introduction of the bromine atom at the 2-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: Further cyclization reactions can modify the core structure, leading to new compounds with potentially different biological activities.

Common reagents used in these reactions include N-bromosuccinimide (NBS), reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, contributing to understanding biological pathways and mechanisms.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one include:

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the bromine atom but shares the core structure.

    1H-Pyrrolo[2,3-b]pyridine: A related compound with a different substitution pattern.

    Pyrrolopyrazine Derivatives: Compounds with similar heterocyclic structures but different nitrogen atom arrangements.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDXSTUDPENAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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